thieno[3,2-g][1]benzothiole-4,5-diamine
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Overview
Description
Thieno3,2-gbenzothiole-4,5-diamine is a heterocyclic compound that features a fused ring system combining thiophene and benzothiole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno3,2-gbenzothiole-4,5-diamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted thiophene, the compound can be synthesized through a series of reactions including halogenation, amination, and cyclization .
Industrial Production Methods
Industrial production methods for thieno3,2-gbenzothiole-4,5-diamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and automated synthesis techniques to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Thieno3,2-gbenzothiole-4,5-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienobenzothiole-4,5-diamine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Mechanism of Action
The mechanism of action of thieno3,2-gbenzothiole-4,5-diamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thieno3,2-gbenzothiole-4,5-diamine include other heterocyclic compounds with fused ring systems, such as:
Benzo[4,5]thieno[2,3-b]pyridine: Known for its use in organic electronics and as a host material for phosphorescent organic light-emitting diodes.
Benzo[4,5]thieno-S,S-dioxide[3,2-b]benzofurans:
2,7-Diphenylbenzo[4,5]thieno[3,2-b]benzofuran: A multifunctional semiconductor molecule used in optoelectronic devices.
Uniqueness
Thieno3,2-gbenzothiole-4,5-diamine stands out due to its specific electronic properties and the potential for diverse functionalization. Its unique structure allows for a wide range of chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8N2S2 |
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Molecular Weight |
220.3 g/mol |
IUPAC Name |
thieno[3,2-g][1]benzothiole-4,5-diamine |
InChI |
InChI=1S/C10H8N2S2/c11-7-5-1-3-13-9(5)10-6(8(7)12)2-4-14-10/h1-4H,11-12H2 |
InChI Key |
WWBHOBFOGWENFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C3C(=C(C(=C21)N)N)C=CS3 |
Origin of Product |
United States |
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